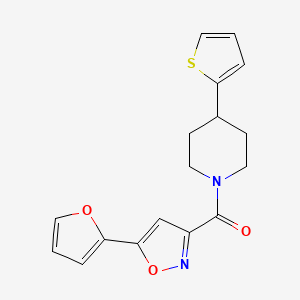

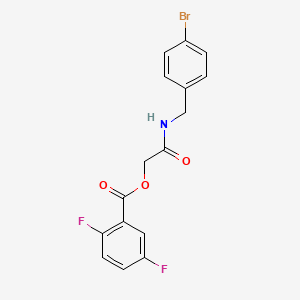

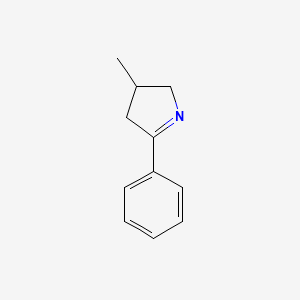

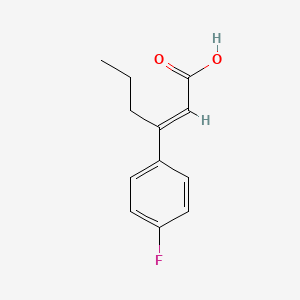

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazole derivatives have been identified as potent anticancer agents. The presence of the thiazole ring in the compound structure suggests potential efficacy in disrupting cancer cell growth and proliferation. Thiazole-containing drugs like dabrafenib and dasatinib are already in clinical use for treating various cancers . Research could focus on evaluating the efficacy of this compound against specific cancer cell lines and understanding its mechanism of action.

Antimicrobial Properties

Compounds with a thiazole ring have shown significant antimicrobial activity, including antibacterial, antifungal, and antimalarial effects . This compound could be studied for its potential to inhibit the growth of resistant microbial strains, which is a pressing need in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives are known to exhibit anti-inflammatory and analgesic properties . This compound could be applied in the development of new pain relief medications, particularly for chronic inflammatory conditions. Its effectiveness and side effects could be compared with existing medications.

Antipsychotic and Anticonvulsant Uses

The thiazole core is present in several FDA-approved drugs with antipsychotic and anticonvulsant applications . Investigating this compound for neurological disorders could lead to the development of new treatments for conditions such as epilepsy and schizophrenia.

Antioxidant Potential

The antioxidant capacity of thiazole derivatives makes them candidates for combating oxidative stress-related diseases . This compound could be assessed for its ability to scavenge free radicals and protect against cellular damage, which is relevant in conditions like diabetes and neurodegenerative diseases.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone' involves the synthesis of two key intermediates, namely 2,4-dimethyl-5-nitrothiazole and 4-(2-fluorophenyl)piperazine, which are then coupled to form the final product. The nitro group in 2,4-dimethyl-5-nitrothiazole is reduced to an amine, which is then reacted with 1H-pyrazole-5-carboxylic acid to form the pyrazole intermediate. The piperazine intermediate is synthesized by reacting 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine, followed by reduction of the nitro group to an amine. The two intermediates are then coupled using a coupling reagent such as EDCI or DCC to form the final product.", "Starting Materials": [ "2,4-dimethyl-5-nitrothiazole", "1H-pyrazole-5-carboxylic acid", "2-fluoroaniline", "1-chloro-4-(2-fluorophenyl)piperazine", "coupling reagent (e.g. EDCI or DCC)", "reducing agent (e.g. SnCl2 or Fe/HCl)" ], "Reaction": [ "Step 1: Reduction of 2,4-dimethyl-5-nitrothiazole to 2,4-dimethyl-5-aminothiazole using a reducing agent such as SnCl2 or Fe/HCl", "Step 2: Reaction of 2,4-dimethyl-5-aminothiazole with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC to form (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid", "Step 3: Activation of the carboxylic acid group in (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid using a coupling reagent such as EDCI or DCC", "Step 4: Reaction of 2-fluoroaniline with 1-chloro-4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine to form 4-(2-fluorophenyl)piperazine", "Step 5: Reduction of the nitro group in 4-(2-fluorophenyl)piperazine to an amine using a reducing agent such as SnCl2 or Fe/HCl", "Step 6: Coupling of (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)carboxylic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling reagent such as EDCI or DCC to form the final product '(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone'" ] } | |

Número CAS |

1186616-21-6 |

Nombre del producto |

(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone |

Fórmula molecular |

C19H20FN5OS |

Peso molecular |

385.46 |

Nombre IUPAC |

[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C19H20FN5OS/c1-12-18(27-13(2)21-12)15-11-16(23-22-15)19(26)25-9-7-24(8-10-25)17-6-4-3-5-14(17)20/h3-6,11H,7-10H2,1-2H3,(H,22,23) |

Clave InChI |

NVEDJXUKIVVQDJ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)